molecular formula C13H14N2O B2975647 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797722-51-0

8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2975647
CAS No.: 1797722-51-0
M. Wt: 214.268
InChI Key: IKQXBEVKJNLUCA-UHFFFAOYSA-N
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Description

“(1R,5S)-3-Azabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .


Synthesis Analysis

An efficient synthesis of a similar compound, “1R,5S-Bicyclo[3.1.0]hexan-2-one”, from “®-1,2-epoxyhex-5-ene” has been described . The process involves the development of a catalytic intramolecular cyclopropanation of “®-1,2-epoxyhex-5-ene”, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .


Molecular Structure Analysis

The molecular structure of “(1R,5S)-3-Azabicyclo[3.2.1]octane” can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving “(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone” are not available, the synthesis process of a similar compound involves a catalytic intramolecular cyclopropanation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(1R,5S)-3-Azabicyclo[3.2.1]octane” include an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .

Scientific Research Applications

Synthesis and Stereochemistry

  • The chemical has been used in the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, important for creating methano-bridged pyrrolidines. This process involves suppressing unwanted competitive oxygen neighboring group participation, demonstrating its significance in stereochemical control (Krow et al., 2002).

Cycloaddition Reactions

  • Research has shown its role in intermolecular 1,3-cycloaddition reactions, particularly with methyl (E)-3-pyrrolidinoprop-2-enoate, leading to the formation of various compounds through an unusual cycloaddition process (Zanirato, 2002).

Chiral Auxiliary in Asymmetric Syntheses

  • Enantiomerically pure derivatives of this chemical have been synthesized and used as efficient chiral auxiliaries in Michael-type reactions, highlighting its utility in asymmetric synthesis (Martens & Lübben, 1991).

Alkaloid Synthesis

  • The compound has been instrumental in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are crucial in the divergent conversion to various natural and non-natural tropane alkaloids (Rumbo et al., 1996).

Active Metabolite Synthesis

  • It has been used in the stereoselective synthesis of active metabolites of potent kinase inhibitors, showcasing its relevance in pharmacological research (Chen et al., 2010).

Chemical Reactions and Molecular Docking

  • The compound's involvement in various chemical reactions, such as activation by dearomatization using secondary amines and its potential use in antimicrobial and anticancer agents through molecular docking studies, demonstrates its broad application in synthetic chemistry (Nishiwaki et al., 2018); (Katariya et al., 2021).

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(10-3-2-8-14-9-10)15-11-4-1-5-12(15)7-6-11/h1-4,8-9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQXBEVKJNLUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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